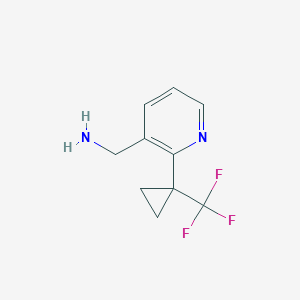
(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Pyridine Ring Formation: The pyridine ring can be constructed through a condensation reaction involving appropriate precursors.
Methanamine Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific biological pathways.
Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: The compound is used in biological studies to investigate its effects on various biological systems and its potential as a tool for probing specific biochemical pathways.
Industrial Applications: The compound may be used in the synthesis of other valuable chemicals or as a component in industrial processes requiring specific chemical properties.
Mechanism of Action
The mechanism of action of (2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and cyclopropyl ring contribute to the compound’s unique reactivity and binding affinity. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)pyridin-3-yl)methanamine: This compound lacks the cyclopropyl ring but retains the trifluoromethyl and pyridine moieties.
Cyclopropyl(2-(trifluoromethyl)pyridin-3-yl)methanamine: Similar structure but with variations in the position of the trifluoromethyl group.
Uniqueness
(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine is unique due to the presence of both the trifluoromethyl group and the cyclopropyl ring, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11F3N2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
[2-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(3-4-9)8-7(6-14)2-1-5-15-8/h1-2,5H,3-4,6,14H2 |
InChI Key |
RKAICHRHRDGHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















